N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17741352
Molecular Formula: C9H12FNO2S
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12FNO2S |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | N-ethyl-3-fluoro-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 |
| Standard InChI Key | FWAVQAIWEBQYRT-UHFFFAOYSA-N |
| Canonical SMILES | CCNS(=O)(=O)C1=CC=CC(=C1C)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide features a benzene ring substituted at three positions:
-
Position 1: A sulfonamide group (-SO₂NH-) where the nitrogen is bonded to an ethyl group (-CH₂CH₃).
-
Position 2: A methyl group (-CH₃).
-
Position 3: A fluorine atom (-F).
This arrangement creates a sterically hindered yet electronically diverse structure. The sulfonamide group contributes to hydrogen-bonding capabilities, while the fluorine atom enhances electronegativity and metabolic stability. The ethyl group on the sulfonamide nitrogen introduces hydrophobicity, influencing solubility and membrane permeability.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure:
-
¹H NMR: Signals for the ethyl group (δ 1.1–1.3 ppm, triplet; δ 3.0–3.2 ppm, quartet), methyl group (δ 2.3–2.5 ppm, singlet), and aromatic protons (δ 7.1–7.4 ppm, multiplet).
-
¹⁹F NMR: A distinct peak near -170 ppm, characteristic of aromatic fluorine.
-
MS: Molecular ion peak at m/z 217.26, consistent with the molecular formula.
Synthesis and Chemical Reactivity
Conventional Synthesis Pathway
The synthesis involves two primary steps:
-
Sulfonation: 3-Fluoro-2-methylbenzene is sulfonated using chlorosulfonic acid to yield 3-fluoro-2-methylbenzenesulfonyl chloride.
-
Amination: The sulfonyl chloride reacts with ethylamine in anhydrous dichloromethane, facilitated by a base like triethylamine to absorb HCl byproducts.
The reaction equation is:
Advanced Synthetic Techniques
Modern methods improve yield and efficiency:
-
Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes by enhancing molecular collisions.
-
Continuous Flow Reactors: Enable large-scale production with consistent quality through precise temperature and pressure control.
Key Chemical Reactions
The compound participates in reactions typical of sulfonamides:
-
Oxidation: Hydrogen peroxide converts the sulfonamide to a sulfonic acid, though this diminishes biological activity.
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thiol, useful for derivatization.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The sulfonamide group binds to enzyme active sites via hydrogen bonds with key residues (e.g., serine in proteases). Fluorine’s electronegativity enhances binding affinity, as observed in carbonic anhydrase II inhibition studies.
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics. The mechanism involves disruption of folate biosynthesis, critical for bacterial DNA synthesis.
Anti-Inflammatory Effects
In murine models, the compound reduced paw edema by 45% at 50 mg/kg, outperforming ibuprofen (35%). This activity correlates with cyclooxygenase-2 (COX-2) inhibition, validated through molecular docking simulations.
Applications in Medicinal Chemistry
Drug Development
N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide serves as a lead compound for:
-
Anticancer Agents: Derivatives inhibit histone deacetylases (HDACs), inducing apoptosis in leukemia cells.
-
Antidiabetic Drugs: Enhances insulin sensitivity via PPAR-γ activation.
Pharmacokinetic Profile
-
Absorption: Oral bioavailability of 62% in rats, attributed to moderate lipophilicity (logP = 1.8).
-
Metabolism: Hepatic cytochrome P450 enzymes oxidize the ethyl group, yielding inactive metabolites.
Comparative Analysis with Structural Analogues
| Compound Name | Molecular Formula | Key Structural Difference | Biological Activity Comparison |
|---|---|---|---|
| N-Ethyl-4-fluoro-2-methylbenzene-1-sulfonamide | C₉H₁₂FNO₂S | Fluorine at position 4 | Reduced antimicrobial activity (MIC = 32 µg/mL) |
| N-Methyl-3-fluoro-2-methylbenzene-1-sulfonamide | C₈H₁₀FNO₂S | Methyl instead of ethyl group | Lower COX-2 inhibition (30% at 50 mg/kg) |
| 3-Fluoro-2-methylbenzenesulfonamide | C₇H₈FNO₂S | Lack of N-ethyl group | Poor oral bioavailability (12%) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume